molecular formula C13H17N3O3 B4008708 N-(oxolan-2-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide

N-(oxolan-2-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide

Cat. No.: B4008708
M. Wt: 263.29 g/mol
InChI Key: BAOPVACMAHLOIV-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide is an organic compound that features both oxolane and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide typically involves the reaction of oxolane-2-carboxylic acid with pyridine-4-carboxylic acid, followed by the formation of the oxamide linkage. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or more efficient catalysts. The specific methods would depend on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form a lactone.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The oxamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts such as palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted oxamides or amides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyridine groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(oxolan-2-ylmethyl)-N’-(pyridin-3-ylmethyl)oxamide: Similar structure but with the pyridine ring at the 3-position.

    N-(oxolan-2-ylmethyl)-N’-(pyridin-2-ylmethyl)oxamide: Similar structure but with the pyridine ring at the 2-position.

    N-(tetrahydrofuran-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide: Similar structure but with a tetrahydrofuran ring instead of oxolane.

Uniqueness

N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide is unique due to the specific positioning of the oxolane and pyridine rings, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(15-8-10-3-5-14-6-4-10)13(18)16-9-11-2-1-7-19-11/h3-6,11H,1-2,7-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOPVACMAHLOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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